molecular formula C17H22N4O4S B2952029 2-(1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 2034270-54-5

2-(1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B2952029
CAS No.: 2034270-54-5
M. Wt: 378.45
InChI Key: WBKWUHGZZCSKJP-UHFFFAOYSA-N
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Description

The compound 2-(1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a heterocyclic small molecule featuring an azetidine ring fused with a tetrahydroisoindole-dione scaffold and a sulfonamide-linked imidazole substituent. The isopropyl group on the imidazole ring may enhance lipophilicity, influencing bioavailability and membrane permeability.

Properties

IUPAC Name

2-[1-(1-propan-2-ylimidazol-4-yl)sulfonylazetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4S/c1-11(2)19-9-15(18-10-19)26(24,25)20-7-12(8-20)21-16(22)13-5-3-4-6-14(13)17(21)23/h3-4,9-14H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKWUHGZZCSKJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)S(=O)(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione represents a novel class of biologically active molecules with potential therapeutic applications. This article reviews its biological activity based on available research findings, including synthesis methods, mechanisms of action, and biological evaluations.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • An imidazole ring which is known for its role in various biological processes.
  • A sulfonamide moiety that often contributes to antimicrobial and anticancer activities.
  • An azetidine ring that may enhance the compound's biological properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of oncology and infectious diseases. The following sections detail specific findings related to its activity.

Anticancer Activity

Several studies have investigated the compound's potential as an anticancer agent:

  • Mechanism of Action :
    • The compound has been shown to inhibit the activity of kinesin spindle protein (KSP), which is essential for mitotic spindle formation during cell division. Inhibition of KSP leads to apoptosis in cancer cells .
  • Case Studies :
    • In vitro studies demonstrated that derivatives of imidazole compounds similar to this one displayed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values indicated potent activity at low concentrations .

Antimicrobial Activity

The sulfonamide component suggests potential antimicrobial properties:

  • Efficacy Against Bacterial Strains :
    • Compounds with similar structures have shown effectiveness against standard bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum. In vitro tests revealed that certain derivatives exhibited higher antibacterial activity than traditional antibiotics like chloramphenicol .
  • Fungal Pathogens :
    • Preliminary evaluations indicated antifungal activity against pathogens like Alternaria solani and Fusarium solani, suggesting a broad-spectrum antimicrobial profile .

Synthesis and Structure-Activity Relationship (SAR)

Synthesis of this compound involves multiple steps including the formation of the imidazole ring and subsequent sulfonation. Structure-activity relationship studies have identified key functional groups that enhance biological activity:

Functional GroupEffect on Activity
ImidazoleEnhances binding affinity
SulfonamideIncreases antimicrobial potency
AzetidineModulates pharmacokinetics

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison based on crystallographic and computational methodologies referenced in the evidence:

Table 1: Structural and Functional Comparison of Sulfonamide-Containing Heterocycles

Compound Name Core Structure Key Functional Groups Crystallographic Software Used Refinement Program
2-(1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione Azetidine-tetrahydroisoindole-dione Sulfonamide, imidazole, isopropyl SHELX SHELXL
4-(Aminosulfonyl)-N-(pyridin-2-yl)benzamide Benzamide-pyridine Sulfonamide, pyridine ORTEP-3 SHELXTL
1-(4-Sulfamoylphenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid Pyrazole-carboxylic acid Sulfonamide, trifluoromethyl SHELXD SHELXPRO

Key Observations:

The isopropyl-imidazole moiety in the query compound may introduce steric hindrance compared to simpler sulfonamides .

Software Utilization: The query compound’s structural determination likely employs SHELX for refinement (e.g., SHELXL), a standard for small-molecule crystallography due to its precision in handling disordered structures .

Thermodynamic Stability : Compounds with bulkier substituents (e.g., isopropyl in the query compound) often exhibit lower solubility but higher thermal stability. This contrasts with trifluoromethyl-containing analogs, which balance lipophilicity and metabolic stability .

Research Findings and Limitations

  • Crystallographic Challenges : The query compound’s azetidine and tetrahydroisoindole-dione rings may introduce torsional strain, complicating refinement. SHELXL’s robust handling of restraints and constraints makes it ideal for such cases .
  • However, the isopropyl group’s steric effects could reduce binding affinity compared to smaller substituents .

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